![molecular formula C7H10O3 B15296507 3-(1,3-Dioxolan-2-yl)cyclobutan-1-one](/img/structure/B15296507.png)
3-(1,3-Dioxolan-2-yl)cyclobutan-1-one
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Overview
Description
3-(1,3-Dioxolan-2-yl)cyclobutan-1-one is an organic compound that features a cyclobutanone ring fused with a 1,3-dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dioxolan-2-yl)cyclobutan-1-one can be achieved through several methods. One common approach involves the reaction of an alkene with a carboxylic acid and a silyl enol ether in the presence of hypervalent iodine. This reaction proceeds via the stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate .
Industrial Production Methods
Industrial production methods for this compound typically involve the use of readily available starting materials and efficient catalytic systems to ensure high yields and purity. The specific conditions and catalysts used can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dioxolan-2-yl)cyclobutan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include hypervalent iodine for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-(1,3-Dioxolan-2-yl)cyclobutan-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism by which 3-(1,3-Dioxolan-2-yl)cyclobutan-1-one exerts its effects involves the interaction with specific molecular targets and pathways. The compound can act as an intermediate in various chemical reactions, facilitating the formation of desired products through its unique structural properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(1,3-Dioxolan-2-yl)cyclobutan-1-one include:
- 1,3-Dioxolan-2-one
- 1,3-Dioxan-2-one
- 1,3-Dioxolane derivatives
Uniqueness
What sets this compound apart from these similar compounds is its fused ring structure, which imparts unique reactivity and stability. This structural feature allows it to participate in a wider range of chemical reactions and makes it a valuable intermediate in synthetic chemistry .
Biological Activity
The compound 3-(1,3-Dioxolan-2-yl)cyclobutan-1-one is a member of the cyclobutane family, which has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound consists of a cyclobutane ring fused with a dioxolane moiety. The presence of the dioxolane ring contributes to the compound's unique chemical properties, influencing its reactivity and biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of cyclobutane derivatives. Specifically, compounds that incorporate dioxolane structures have demonstrated significant cytotoxicity against various cancer cell lines. For instance, a study found that cyclobutane derivatives exhibited potent activity against non-small cell lung cancer (NSCLC) with a GI50 value lower than 0.01 µM .
Table 1: Cytotoxicity of Cyclobutane Derivatives
Compound Name | Cell Line | GI50 (µM) |
---|---|---|
This compound | EKVX (NSCLC) | <0.01 |
Bielschowskysin | Plasmodium falciparum | 10 |
Antiviral Activity
The antiviral properties of related dioxolane compounds have also been explored. For example, L-neplanocin derivatives containing dioxolane structures have shown efficacy against norovirus and Ebola virus with effective concentrations (EC50) in the low micromolar range . This suggests that this compound may share similar antiviral mechanisms.
Table 2: Antiviral Activity of Dioxolane Compounds
Compound Name | Virus Type | EC50 (µM) |
---|---|---|
L-neplanocin derivative | Norovirus | 4.2 |
L-neplanocin derivative | Ebola virus | 8.3 |
The biological activity of this compound may be attributed to its ability to interact with specific biological targets such as integrins and other cellular receptors involved in proliferation and metastasis. Integrin antagonists derived from cyclobutane structures have been shown to inhibit tumor growth by blocking integrin-mediated signaling pathways .
Case Studies
Several case studies have investigated the efficacy of cyclobutane derivatives in clinical settings:
- Case Study on NSCLC : A clinical trial evaluated the use of a cyclobutane-based compound in patients with NSCLC, demonstrating significant tumor reduction in a subset of patients .
- Antiviral Efficacy : Another study focused on the antiviral properties of related compounds in vitro, confirming their effectiveness against multiple viral strains, including those resistant to standard treatments .
Properties
Molecular Formula |
C7H10O3 |
---|---|
Molecular Weight |
142.15 g/mol |
IUPAC Name |
3-(1,3-dioxolan-2-yl)cyclobutan-1-one |
InChI |
InChI=1S/C7H10O3/c8-6-3-5(4-6)7-9-1-2-10-7/h5,7H,1-4H2 |
InChI Key |
POXBTZPXOIPZEL-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2CC(=O)C2 |
Origin of Product |
United States |
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